

Cross-resistance studies of Moxidectin in Ivermectin-resistant parasite populations

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Moxidectin's Efficacy in the Face of Ivermectin Resistance: A Comparative Analysis

A comprehensive review of cross-resistance studies indicates that while cross-resistance to moxidectin exists in ivermectin-resistant parasite populations, moxidectin often retains a significant efficacy advantage. This guide provides a detailed comparison of the performance of moxidectin and ivermectin against various ivermectin-resistant parasites, supported by experimental data and detailed protocols for key assays.

The development of anthelmintic resistance is a critical challenge in both veterinary and human medicine. Ivermectin, a widely used broad-spectrum antiparasitic agent, has been instrumental in controlling numerous parasitic infections. However, its extensive use has led to the emergence of resistant parasite populations worldwide.[1][2] Moxidectin, another macrocyclic lactone, is often considered an alternative for controlling ivermectin-resistant nematodes.[3] Understanding the extent of cross-resistance between these two drugs is paramount for designing effective and sustainable parasite control strategies.

Comparative Efficacy: Moxidectin vs. Ivermectin in Resistant Parasites

Studies across various parasite species consistently demonstrate that ivermectin-resistant parasites exhibit some level of cross-resistance to moxidectin.[4][5][6] However, the degree of

this cross-resistance varies, and moxidectin frequently remains more potent than ivermectin against these resistant strains.[6]

Gastrointestinal Nematodes of Sheep

In sheep, gastrointestinal nematodes such as *Haemonchus contortus*, *Teladorsagia circumcincta*, and *Trichostrongylus colubriformis* have developed widespread resistance to ivermectin.

One study found that the dosage of moxidectin required to remove 95% of ivermectin-resistant *T. circumcincta* and *T. colubriformis* was 31 and 9 times larger, respectively, than for susceptible isolates.[4][5] For ivermectin, the required dosages were 23 and 6 times larger, respectively.[4] Despite the evidence of cross-resistance, another study on an ivermectin-resistant strain of *H. contortus* showed that moxidectin at the standard dose (0.2 mg/kg) achieved 99.9% efficacy, while ivermectin at twice the standard dose (0.4 mg/kg) only achieved 38.8% efficacy.[7]

A study on a multi-drug resistant isolate of *H. contortus* in France, however, showed a more pronounced cross-resistance, with a Faecal Egg Count Reduction Test (FECRT) revealing only 13% efficacy for moxidectin and 0% for ivermectin.[8] A subsequent controlled efficacy test in the same study showed a 90% reduction in *T. circumcincta* worm burdens with ivermectin and 85% with moxidectin.[8]

Parasite Species	Host	Ivermectin Efficacy (Resistant Strain)	Moxidectin Efficacy (Resistant Strain)	Reference
Haemonchus contortus	Sheep	38.8% (at 0.4 mg/kg)	99.9% (at 0.2 mg/kg)	[7]
Haemonchus contortus	Sheep	0% (FECRT)	13% (FECRT)	[8]
Teladorsagia circumcincta	Sheep	90% (worm burden reduction)	85% (worm burden reduction)	[8]
Trichostrongylus colubriformis	Sheep	100% (worm burden reduction)	99% (worm burden reduction)	[8]

Heartworm in Dogs

Resistance of *Dirofilaria immitis*, the canine heartworm, to macrocyclic lactones is a growing concern. Laboratory studies have consistently shown that moxidectin is more effective than other heartworm preventives against resistant strains of *D. immitis*.[\[9\]](#) A single oral dose of moxidectin (3 µg/kg) was 100% effective against five susceptible heartworm isolates but showed reduced efficacy against four resistant isolates (19%, 54%, 62%, and 82%).[\[10\]](#) This demonstrates that while resistance to moxidectin exists, its efficacy can vary significantly between different resistant isolates.

Parasite Species	Host	Ivermectin Efficacy (Resistant Strain)	Moxidectin Efficacy (Resistant Strain)	Reference
Dirofilaria immitis (JYD-34 isolate)	Dog	Not specified in this study	19% (single oral dose)	[10]
Dirofilaria immitis (ZoeLA isolate)	Dog	Not specified in this study	54% (single oral dose)	[10]
Dirofilaria immitis (AMAL isolate)	Dog	Not specified in this study	62% (single oral dose)	[10]
Dirofilaria immitis (ZoeMO isolate)	Dog	Not specified in this study	82% (single oral dose)	[10]

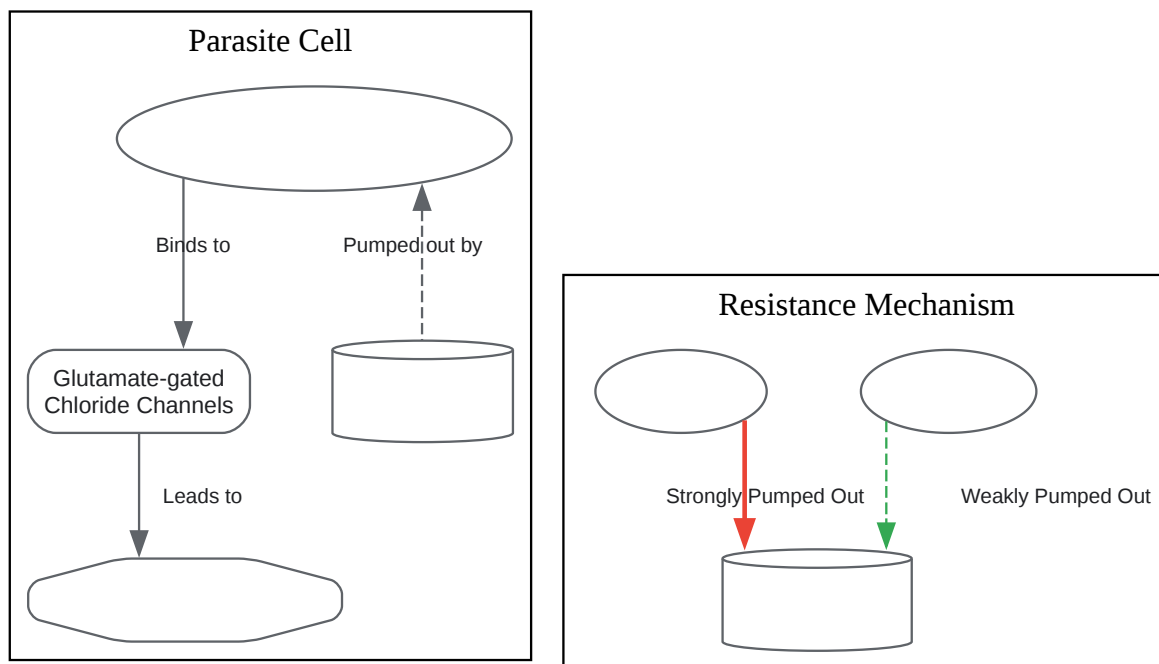
Mites in Sheep

A study on the sheep scab mite, *Psoroptes ovis*, in Argentina identified in vitro resistance to ivermectin. The resistant mites also showed higher lethal concentrations (LC50) for moxidectin, suggesting the presence of cross-resistance.[\[11\]](#)

Mechanisms of Resistance and the Moxidectin Advantage

The primary mechanism of action for both ivermectin and moxidectin involves binding to glutamate-gated chloride channels in the nerve and muscle cells of invertebrates, leading to paralysis and death.[\[3\]](#)[\[12\]](#) Resistance can arise from alterations in these target sites or, more commonly, through the increased activity of drug efflux pumps like P-glycoproteins (P-gps) and other ABC transporters.[\[12\]](#) These transporters actively pump the drugs out of the parasite's cells, reducing their effective concentration at the target site.

Moxidectin appears to be a poorer substrate for these efflux pumps compared to ivermectin.[\[9\]](#) This may explain why moxidectin often retains higher efficacy against ivermectin-resistant parasites. Additionally, moxidectin has a longer elimination half-life and greater tissue distribution compared to ivermectin, which may contribute to its sustained activity.[\[9\]](#)[\[13\]](#)



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Caption: Proposed mechanism of macrocyclic lactone action and resistance.

Experimental Protocols

Accurate assessment of anthelmintic resistance is crucial for making informed treatment decisions. The following are standardized protocols for two key assays used in the cited studies.

Faecal Egg Count Reduction Test (FECRT)

The FECRT is the most common method for detecting anthelmintic resistance in gastrointestinal nematodes in live animals.[8]



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Caption: Workflow for the Faecal Egg Count Reduction Test (FECRT).

Detailed Steps:

- **Animal Selection:** Select a group of at least 10-15 animals with naturally acquired parasite infections.[14][15] Animals should not have been treated with an anthelmintic for a specified period (e.g., at least 6 weeks).[14]
- **Pre-treatment Sampling:** Collect individual faecal samples from each animal.[14]
- **Faecal Egg Count (FEC):** Determine the number of eggs per gram (EPG) of faeces for each sample using a standardized technique like the McMaster or Mini-FLOTAC method.[14]
- **Group Allocation:** Randomly allocate animals to a treatment group and an untreated control group.
- **Treatment:** Administer the anthelmintic to the treatment group according to the manufacturer's recommendations. The control group remains untreated.
- **Post-treatment Sampling:** After a specific interval (typically 14-17 days for ivermectin and 17-21 days for moxidectin), collect post-treatment faecal samples from all animals.[14]
- **Post-treatment FEC:** Perform FECs on the post-treatment samples.
- **Calculation:** Calculate the percentage reduction in the mean FEC for the treated group compared to the control group. Resistance is generally suspected if the reduction is less than 95%.[15][16]

Larval Development Assay (LDA)

The LDA is an in vitro test used to determine the concentration of a drug required to inhibit the development of parasite eggs to third-stage larvae (L3).[\[17\]](#)[\[18\]](#)

Detailed Steps:

- **Egg Recovery:** Recover parasite eggs from faecal samples of infected animals.
- **Assay Setup:** Dispense a known number of eggs (e.g., 60-80) into each well of a 96-well plate containing a growth medium.[\[17\]](#)
- **Drug Dilution:** Add serial dilutions of the anthelmintics to be tested to the wells. Include control wells with no drug.
- **Incubation:** Incubate the plates for approximately six days to allow larval development to the L3 stage in the control wells.[\[17\]](#)[\[18\]](#)
- **Larval Counting:** Stop the development (e.g., with iodine solution) and count the number of eggs, first- and second-stage larvae (L1/L2), and third-stage larvae (L3) in each well.[\[18\]](#)
- **Analysis:** Calculate the drug concentration that inhibits 50% of the larvae from developing to the L3 stage (LD50).[\[18\]](#) A resistance ratio can be calculated by comparing the LD50 of a test isolate to that of a known susceptible isolate.[\[18\]](#)

Conclusion

The available evidence strongly suggests that while cross-resistance between ivermectin and moxidectin is a real and significant issue, it is not absolute. Moxidectin often retains a therapeutic advantage over ivermectin against ivermectin-resistant strains of important parasites in livestock and companion animals. This is likely due to differences in their interaction with parasite efflux pumps and their pharmacokinetic properties. However, the presence of moxidectin resistance in some ivermectin-resistant populations underscores the importance of judicious use of all anthelmintics and the implementation of integrated parasite management strategies to preserve the efficacy of this valuable drug class. Regular monitoring of anthelmintic efficacy using standardized tests like the FECRT is essential for early detection of resistance and for guiding treatment decisions.

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